molecular formula C7H10BrClN2O2S B2662318 3-Bromo-1-isobutyl-1h-pyrazole-4-sulfonyl chloride CAS No. 1946816-79-0

3-Bromo-1-isobutyl-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B2662318
CAS No.: 1946816-79-0
M. Wt: 301.58
InChI Key: XLYMVDOGYFCUHV-UHFFFAOYSA-N
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Description

3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: is an organic compound characterized by the presence of a bromine atom, an isobutyl group, and a sulfonyl chloride group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the bromination of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The bromine atom and the pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic or neutral conditions to replace the sulfonyl chloride group.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the bromine atom or other functional groups.

Major Products Formed:

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized Pyrazole Derivatives: Resulting from oxidation reactions.

    Reduced Pyrazole Derivatives: Obtained from reduction reactions.

Scientific Research Applications

Chemistry: 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazole derivatives.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the target molecule. In general, the sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological targets. The bromine atom and pyrazole ring may also interact with molecular targets through various non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 3-Bromo-1-ethyl-1H-pyrazole-4-sulfonyl chloride
  • 3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness: 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the isobutyl group, which can influence its reactivity and biological activity compared to other similar compounds. The isobutyl group may provide steric hindrance or electronic effects that alter the compound’s interaction with other molecules, making it a valuable intermediate in the synthesis of specialized derivatives.

Properties

IUPAC Name

3-bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrClN2O2S/c1-5(2)3-11-4-6(7(8)10-11)14(9,12)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYMVDOGYFCUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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